2-(3-Pyrrolidin-3-yl-isoxazol-5-yl)-ethanol hydrochloride

Description

Overview of 2-(3-Pyrrolidin-3-yl-isoxazol-5-yl)-ethanol Hydrochloride

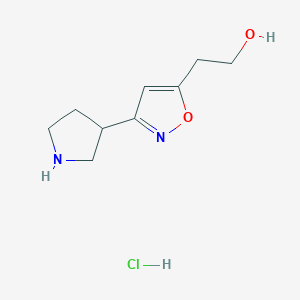

2-(3-Pyrrolidin-3-yl-isoxazol-5-yl)-ethanol hydrochloride stands as a distinctive member of the isoxazole chemical family, characterized by its complex molecular architecture that integrates multiple heterocyclic components within a single structure. The compound is definitively identified by its Chemical Abstracts Service number 1361116-84-8 and possesses the molecular formula C9H15ClN2O2, corresponding to a molecular weight of 218.68 atomic mass units. The structural composition of this compound represents a sophisticated example of heterocyclic chemistry, featuring a central isoxazole ring system that serves as the core framework for additional functional groups.

The isoxazole portion of the molecule constitutes a five-membered heterocyclic ring containing both nitrogen and oxygen atoms positioned adjacently, which imparts unique electronic properties to the overall molecular structure. This core isoxazole framework is further elaborated through the attachment of a pyrrolidine ring at the 3-position, creating a bicyclic system that significantly influences the compound's three-dimensional conformation and potential biological activity. The pyrrolidine component, itself a five-membered saturated nitrogen-containing heterocycle, adds an additional dimension of structural complexity and provides opportunities for diverse chemical interactions.

The ethanol chain attached at the 5-position of the isoxazole ring introduces a hydrophilic character to the molecule, potentially affecting its solubility properties and biological distribution characteristics. The presence of the hydrochloride salt form indicates that the compound has been prepared as a stable, crystalline solid suitable for research applications and potential pharmaceutical development. This salt formation typically enhances the compound's stability, solubility, and handling characteristics compared to the free base form.

The three-dimensional structure of 2-(3-Pyrrolidin-3-yl-isoxazol-5-yl)-ethanol hydrochloride can be represented through its SMILES notation as OCCC1=CC(C2CNCC2)=NO1.[H]Cl, which provides a precise description of the atomic connectivity and serves as a universal identifier for computational chemistry applications. The InChI key HPSMHCDXGYUFOC-UHFFFAOYSA-N offers an additional layer of molecular identification that ensures unambiguous chemical database searches and cross-referencing across different research platforms.

Historical Context and Discovery of Isoxazole Derivatives

The historical development of isoxazole chemistry traces its origins to the pioneering work of Claisen in 1903, who achieved the first synthesis of an isoxazole compound through the oximation of propargylaldehyde acetal, thereby establishing the foundational methodology for this important class of heterocyclic compounds. This seminal contribution marked the beginning of systematic investigations into isoxazole chemistry and laid the groundwork for subsequent developments that would eventually lead to the sophisticated derivatives observed in contemporary research.

The evolution of isoxazole synthetic methodology has progressed through several distinct phases, each characterized by increasingly sophisticated approaches to heterocyclic construction. Early synthetic strategies relied primarily on condensation reactions between 1,3-dicarbonyl compounds and hydroxylamine, representing a straightforward approach to isoxazole formation that remains relevant in modern synthetic applications. These foundational methods established the basic principles of isoxazole ring formation and provided the theoretical framework for understanding the electronic and structural requirements necessary for successful cyclization reactions.

The advancement of isoxazole chemistry accelerated significantly with the development of 1,3-dipolar cycloaddition methodologies, which enabled the efficient preparation of substituted isoxazoles from nitrile oxides and alkyne dipolarophiles. This approach revolutionized the field by providing access to regioselectively substituted isoxazole derivatives with high efficiency and broad functional group tolerance. The 1,3-dipolar cycloaddition strategy became particularly valuable for the preparation of complex isoxazole systems, including those incorporating additional heterocyclic components such as pyrrolidine rings.

Contemporary developments in isoxazole synthesis have embraced metal-free methodologies that offer enhanced sustainability and reduced environmental impact compared to traditional metal-catalyzed approaches. These modern synthetic strategies have enabled the preparation of increasingly complex isoxazole derivatives, including compounds that incorporate multiple heterocyclic systems within a single molecular framework. The development of microwave-assisted synthesis has further enhanced the efficiency of isoxazole preparation, allowing for rapid reaction completion and improved yields under mild reaction conditions.

The discovery and characterization of compounds such as 2-(3-Pyrrolidin-3-yl-isoxazol-5-yl)-ethanol hydrochloride represents the culmination of decades of methodological advancement in heterocyclic chemistry. The successful synthesis of such structurally complex molecules demonstrates the maturity of modern isoxazole chemistry and highlights the sophisticated tools available to contemporary researchers for the preparation of challenging heterocyclic targets. The historical progression from simple isoxazole derivatives to complex multi-heterocyclic systems illustrates the continuous evolution of synthetic organic chemistry and its capacity to access increasingly sophisticated molecular architectures.

Rationale for Academic Investigation

The academic investigation of 2-(3-Pyrrolidin-3-yl-isoxazol-5-yl)-ethanol hydrochloride is justified by multiple compelling factors that span fundamental chemical science, synthetic methodology development, and potential applications in medicinal chemistry research. The compound's unique structural features, combining isoxazole and pyrrolidine heterocycles within a single molecular framework, provide an exceptional opportunity to explore structure-activity relationships and understand the fundamental principles governing heterocyclic chemistry.

From a synthetic chemistry perspective, this compound represents an excellent model system for investigating advanced heterocyclic construction methodologies. The presence of multiple nitrogen-containing rings within the structure challenges conventional synthetic approaches and necessitates the development of innovative strategies for efficient molecular assembly. Academic investigation of such compounds contributes to the broader understanding of heterocyclic synthesis and helps identify new methodological approaches that can be applied to related chemical systems.

The isoxazole pharmacophore has demonstrated significant biological relevance across numerous therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. Compounds containing isoxazole rings have been successfully developed as pharmaceutical agents, with notable examples including the cyclooxygenase-2 inhibitor valdecoxib and various antibacterial compounds. The combination of isoxazole functionality with pyrrolidine structures in 2-(3-Pyrrolidin-3-yl-isoxazol-5-yl)-ethanol hydrochloride creates a hybrid molecular architecture that may exhibit unique biological properties warranting detailed investigation.

The structural complexity of this compound also makes it an valuable subject for computational chemistry studies, particularly in the areas of conformational analysis, electronic structure determination, and molecular modeling applications. Understanding the three-dimensional structure and electronic properties of such compounds contributes to the development of more sophisticated computational models for predicting the behavior of related heterocyclic systems. These computational insights can subsequently guide the design of new compounds with enhanced properties or novel activities.

Academic investigation of 2-(3-Pyrrolidin-3-yl-isoxazol-5-yl)-ethanol hydrochloride also serves broader educational purposes within the chemical sciences community. The compound's structural features provide excellent case studies for teaching advanced concepts in organic chemistry, including heterocyclic reactivity, stereochemistry, and structure-function relationships. Research on such compounds contributes to the development of comprehensive databases of chemical knowledge that benefit the entire scientific community.

Furthermore, the compound's potential as a building block for more complex molecular systems justifies intensive academic study. Understanding the chemical behavior, stability, and reactivity patterns of this compound can inform the design of larger molecular architectures that incorporate isoxazole-pyrrolidine motifs as key structural elements. This knowledge contributes to the advancement of synthetic organic chemistry and expands the toolkit available for designing sophisticated molecular systems.

Scope and Structure of the Article

This article presents a comprehensive academic examination of 2-(3-Pyrrolidin-3-yl-isoxazol-5-yl)-ethanol hydrochloride, organized to provide systematic coverage of the compound's chemical, structural, and research-relevant properties. The scope of investigation encompasses fundamental chemical characterization, synthetic methodologies relevant to its preparation, and broader implications for heterocyclic chemistry research. The article structure has been designed to facilitate both detailed technical analysis and accessible overview for researchers across diverse scientific disciplines.

The chemical characterization section provides exhaustive documentation of the compound's fundamental properties, including detailed molecular structure analysis, physicochemical characteristics, and spectroscopic data interpretation. This section establishes the foundational knowledge necessary for understanding the compound's behavior in various chemical and biological contexts. Emphasis is placed on relating structural features to observed properties, thereby developing comprehensive structure-property relationships that inform future research directions.

Synthetic methodology coverage examines both established and emerging approaches for preparing isoxazole-pyrrolidine hybrid compounds, with particular attention to methodologies that could be applied to 2-(3-Pyrrolidin-3-yl-isoxazol-5-yl)-ethanol hydrochloride synthesis. This analysis includes evaluation of reaction conditions, yield optimization strategies, and scalability considerations that are crucial for academic and potential industrial applications. The synthetic chemistry discussion incorporates recent advances in metal-free methodologies and sustainable chemistry approaches that align with contemporary research priorities.

The analytical chemistry component addresses characterization techniques specific to heterocyclic compounds, including nuclear magnetic resonance spectroscopy, mass spectrometry, and computational modeling approaches. This section provides guidance for researchers seeking to characterize similar compounds and establishes analytical benchmarks for quality assessment and structure confirmation. Special attention is given to analytical challenges unique to multi-heterocyclic systems and strategies for overcoming common characterization difficulties.

The broader implications section examines the compound's significance within the context of contemporary heterocyclic chemistry research, including its potential contributions to medicinal chemistry, materials science, and chemical biology applications. This analysis considers both immediate research opportunities and longer-term prospects for compound development and application. The discussion incorporates relevant examples from the broader isoxazole literature to provide context and identify potential research directions.

Data presentation throughout the article utilizes standardized tables and figures to ensure clarity and facilitate cross-referencing with other research publications. All chemical data are presented in accordance with International Union of Pure and Applied Chemistry conventions to ensure consistency with global research standards. The article structure includes comprehensive cross-referencing between sections to highlight interconnections between different aspects of the compound's chemistry and properties.

| Section Focus | Primary Content Areas | Research Applications |

|---|---|---|

| Chemical Characterization | Molecular structure, physicochemical properties | Fundamental chemical understanding |

| Synthetic Methodology | Preparation strategies, reaction optimization | Process development, synthetic planning |

| Analytical Chemistry | Characterization techniques, spectroscopic analysis | Quality assessment, structure confirmation |

| Broader Implications | Research applications, future directions | Strategic research planning |

Properties

IUPAC Name |

2-(3-pyrrolidin-3-yl-1,2-oxazol-5-yl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2.ClH/c12-4-2-8-5-9(11-13-8)7-1-3-10-6-7;/h5,7,10,12H,1-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSMHCDXGYUFOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=NOC(=C2)CCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes

A widely employed route to 3,5-disubstituted isoxazoles involves the cycloaddition of nitrile oxides with terminal alkynes. This method is regioselective and allows for diverse substituents at the 3- and 5-positions.

- Nitrile oxides are typically generated in situ from aldoximes by oxidation or dehydration.

- Terminal alkynes bearing appropriate substituents (e.g., propargylic alcohol derivatives) react with nitrile oxides under mild conditions, often catalyzed by copper(I) salts or base-promoted.

Several protocols have been reported:

| Method | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Copper(I)-catalyzed cycloaddition (Hansen et al.) | Nitrile oxides + terminal alkynes | Room temp, copper(I) catalyst | High | Regioselective, rapid |

| TSA-catalyzed reaction (Reddy et al.) | Propargylic alcohols + N-protected hydroxylamines | Mild, TBAF for detosylation | Good | One-pot, convenient |

| HTIB-mediated cycloaddition (Jadhav et al.) | Aldoximes + alkynes + Hydroxy(tosyloxy)iodobenzene | Room temp, metal-free | High | Stable reagent, easy handling |

These methods provide access to 3,5-disubstituted isoxazoles with hydroxyl or protected hydroxyl groups, which can be further functionalized.

Functionalization at the 5-Position

The 5-position substitution with an ethanol side chain can be introduced by using propargylic alcohol derivatives as the alkyne partner in the cycloaddition, resulting in a hydroxymethyl substituent at the 5-position of the isoxazole ring.

Alternatively, aldehyde or halomethyl precursors at the 5-position can be converted to the ethanol side chain via reduction or nucleophilic substitution.

Conversion to the Hydrochloride Salt

The final compound is isolated as the hydrochloride salt to improve stability and solubility.

- Treatment of the free base with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal solution) yields the hydrochloride salt.

- This step often facilitates purification by crystallization.

Representative Synthetic Procedure (Literature-Based Example)

A representative synthesis adapted from related isoxazole chemistry is as follows:

-

- Generate nitrile oxide from corresponding aldoxime using an oxidant or dehydration agent.

- React nitrile oxide with propargylic alcohol derivative under copper(I) catalysis to yield 3,5-disubstituted isoxazole with hydroxymethyl group at 5-position.

-

- Convert the 3-position substituent (e.g., halide or activated ester) to the pyrrolidin-3-yl group via nucleophilic substitution with pyrrolidine under mild basic conditions.

-

- If necessary, reduce or modify the 5-position substituent to an ethanol side chain.

-

- Treat the free base with HCl in ethanol to yield the hydrochloride salt.

Data Table: Summary of Preparation Methods

| Step | Method | Reagents/Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| Isoxazole formation | 1,3-Dipolar cycloaddition | Nitrile oxide + propargylic alcohol, Cu(I) catalyst, RT | 60-90 | Regioselective, scalable |

| Pyrrolidinyl introduction | Nucleophilic substitution | Pyrrolidine, base (e.g., K2CO3), solvent (THF/MeOH), RT | 50-80 | Requires precursor activation |

| Side chain modification | Reduction or substitution | NaBH4 or nucleophiles | 70-85 | Converts aldehyde/halide to ethanol |

| Hydrochloride salt formation | Acid treatment | HCl in ethanol | Quantitative | Improves stability |

Research Findings and Considerations

- The cycloaddition approach offers high regioselectivity and functional group tolerance, enabling the synthesis of complex isoxazole derivatives like 2-(3-Pyrrolidin-3-yl-isoxazol-5-yl)-ethanol hydrochloride efficiently.

- Use of environmentally benign solvents and catalysts (e.g., deep eutectic solvents, metal-free conditions) has been reported, improving sustainability.

- Scale-up to multigram quantities is feasible with optimized conditions, as demonstrated for similar isoxazole derivatives.

- Purification typically involves chromatographic techniques or crystallization of the hydrochloride salt to achieve high purity.

- The hydrochloride salt form enhances aqueous solubility, which is beneficial for biological applications.

Chemical Reactions Analysis

Functionalization of the Ethanol-Pyrrolidine Side Chain

The ethanol-pyrrolidine moiety is introduced via post-cycloaddition modifications:

a. Protection/Deprotection Strategies

-

Benzyl groups protect hydroxyl functionalities during synthesis .

-

Isopropylidene deprotection (e.g., using NaIO₄) exposes reactive sites for further functionalization .

b. Olefination and Nitromethane Addition

-

HEW-Wittig olefination converts oxidized intermediates into olefinic esters .

-

Refluxing with nitromethane and K₂CO₃ in ethanol introduces nitro groups, enabling subsequent cyclization .

Stability and Reactivity Considerations

-

Acid Sensitivity : The hydrochloride salt form enhances solubility but requires anhydrous conditions during synthesis to prevent hydrolysis .

-

Thermal Stability : Microwave-assisted reactions reduce decomposition risks compared to prolonged heating .

-

Regioselectivity : Reactions favor 3,5-disubstitution due to electronic and steric effects, confirmed by X-ray crystallography .

Key Challenges and Optimizations

Scientific Research Applications

2-(3-Pyrrolidin-3-yl-isoxazol-5-yl)-ethanol hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Pyrrolidin-3-yl-isoxazol-5-yl)-ethanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

a. 3-Phenyl-5-(1-hydroxy-2-morpholinoethyl)isoxazole Hydrochloride ()

- Structural Comparison: Both compounds share an isoxazole core with ethanol-derived substituents. Key difference: The target compound has a pyrrolidine ring (5-membered, saturated amine), while the analog in features a morpholine group (6-membered, oxygen-containing ring).

- Implications :

- The pyrrolidine group in the target compound may enhance lipophilicity and membrane permeability compared to the morpholine analog, which is more polar due to its oxygen atoms .

- Morpholine derivatives are often used as solubility enhancers, suggesting the target compound’s hydrochloride salt might prioritize stability over aqueous solubility .

b. 5-Isopropyl-3-phenylpyrrolidin-3-ol Hydrochloride ()

- Structural Comparison: Both contain a pyrrolidine ring but differ in substituents: the target compound has an isoxazole-ethanol group, while the analog has isopropyl and phenyl groups.

c. Pyrrolo[3,2-d]isoxazole Derivatives ()

- Structural Comparison: These compounds feature a fused pyrrolidine-isoxazole system, unlike the non-fused structure of the target compound.

- Implications: Fused systems may exhibit enhanced rigidity, affecting conformational flexibility and interaction with biological targets. The target compound’s non-fused structure could allow greater adaptability in binding .

Physicochemical Properties

Table 1. Comparative Physicochemical Data

- Key Observations: The hydrochloride salt of the target compound likely improves solubility compared to non-salt analogs (e.g., 5-isopropyl-3-phenylpyrrolidin-3-ol HCl) . Morpholine-containing analogs () may have lower lipophilicity than the target compound due to oxygen’s electronegativity .

Biological Activity

2-(3-Pyrrolidin-3-yl-isoxazol-5-yl)-ethanol hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and potential anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular structure of 2-(3-Pyrrolidin-3-yl-isoxazol-5-yl)-ethanol hydrochloride features a pyrrolidine ring and an isoxazole moiety, which are known for their diverse biological activities. The presence of these functional groups suggests potential interactions with various biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrolidine derivatives, including 2-(3-Pyrrolidin-3-yl-isoxazol-5-yl)-ethanol hydrochloride. In vitro tests have shown that compounds with similar structures exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

| Compound | Bacterial Strain | MIC (mg/mL) | Observations |

|---|---|---|---|

| 2-(3-Pyrrolidin-3-yl-isoxazol-5-yl)-ethanol HCl | Staphylococcus aureus | 0.0039 | Complete death within 8 hours |

| Escherichia coli | 0.025 | Significant growth inhibition | |

| Bacillus subtilis | 0.0195 | Moderate activity |

These findings indicate that the compound exhibits potent antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Antifungal Activity

In addition to its antibacterial properties, 2-(3-Pyrrolidin-3-yl-isoxazol-5-yl)-ethanol hydrochloride has shown promising antifungal activity. Research indicates that similar pyrrolidine derivatives can inhibit the growth of various fungal strains.

Table 2: Antifungal Activity of Pyrrolidine Derivatives

| Compound | Fungal Strain | MIC (mg/mL) | Observations |

|---|---|---|---|

| 2-(3-Pyrrolidin-3-yl-isoxazol-5-yl)-ethanol HCl | Candida albicans | 0.0048 | Effective growth inhibition |

| Fusarium oxysporum | 0.039 | Moderate activity |

The observed antifungal activity suggests that the compound could be a candidate for further development in antifungal therapies.

Potential Anticancer Activity

Emerging research has begun to explore the anticancer potential of pyrrolidine derivatives. Compounds structurally related to 2-(3-Pyrrolidin-3-yl-isoxazol-5-yl)-ethanol hydrochloride have demonstrated antiproliferative effects against various human tumor cell lines.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of several pyrrole-containing compounds, including those with isoxazole rings. The results indicated that certain derivatives could inhibit cancer cell proliferation effectively:

Table 3: Cytotoxicity Against Tumor Cell Lines

| Compound | Tumor Cell Line | GI50 (μM) |

|---|---|---|

| Pyrrole derivative A | MCF7 (breast cancer) | 10 |

| Pyrrole derivative B | HeLa (cervical cancer) | 15 |

| 2-(3-Pyrrolidin-3-yl-isoxazol-5-yl)-ethanol HCl | A549 (lung cancer) | TBD |

These findings suggest that further investigation into the anticancer properties of this compound is warranted.

The exact mechanism by which 2-(3-Pyrrolidin-3-yl-isoxazol-5-yl)-ethanol hydrochloride exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in bacterial cell wall synthesis or fungal cell membrane integrity.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-(3-Pyrrolidin-3-yl-isoxazol-5-yl)-ethanol hydrochloride?

A typical approach involves multi-step synthesis: (i) formation of the isoxazole core via condensation of hydroxylamine derivatives with carbonyl compounds under alkaline conditions, (ii) functionalization of the pyrrolidine moiety, and (iii) final hydrochlorination. For example, analogous isoxazole derivatives are synthesized using chlorination (e.g., phosphorus pentachloride) and cyclization steps . Researchers should optimize reaction conditions (temperature, solvent, catalyst) to improve yield and purity.

Q. How can researchers validate the structural identity of this compound?

Structural confirmation requires a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and stereochemistry.

- HPLC-MS for purity assessment and molecular weight confirmation.

- FTIR to identify functional groups (e.g., hydroxyl, amine). Pharmacopeial standards recommend cross-referencing with certified reference materials and published spectral databases .

Q. What safety protocols are critical during handling?

- Use PPE (gloves, lab coats) and fume hoods to avoid inhalation or dermal exposure.

- Follow environmental hazard guidelines (e.g., Germany’s WGK 2 classification for water hazards) to prevent contamination .

- Dispose of waste via certified hazardous waste management systems .

Advanced Research Questions

Q. How can low yields in the cyclization step of isoxazole synthesis be mitigated?

Low yields often stem from side reactions or incomplete ring closure. Strategies include:

Q. How should researchers resolve contradictions between theoretical and experimental spectroscopic data?

Discrepancies may arise from impurities or conformational flexibility. Steps:

- Repurify the compound using column chromatography or recrystallization.

- Density Functional Theory (DFT) simulations to predict NMR/IR spectra and compare with empirical data.

- Variable-temperature NMR to assess dynamic effects .

Q. What experimental designs are suitable for studying the compound’s reactivity with nucleophiles?

- Kinetic studies : Monitor reaction progress via UV-Vis or LC-MS under controlled pH and temperature.

- Competitive reactivity assays : Compare reaction rates with different nucleophiles (e.g., amines vs. thiols).

- Isolation of intermediates (e.g., using freeze-quench techniques) to elucidate mechanistic pathways .

Q. How can aqueous stability be improved for in vitro assays?

- pH buffering : Maintain pH 6–7 to minimize hydrolysis.

- Lyophilization : Store as a lyophilized powder and reconstitute in degassed solvents.

- Stabilizing agents : Add antioxidants (e.g., ascorbic acid) or cyclodextrins to encapsulate the compound .

Data Analysis and Optimization

Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies?

- Non-linear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.

- ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups.

- Residual analysis to identify outliers or model misfits .

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

- Synthetic diversification : Modify the pyrrolidine or isoxazole moieties (e.g., halogenation, alkylation).

- Computational docking : Use software like AutoDock to predict binding affinities with target proteins.

- Biological assays : Test derivatives against relevant cell lines or enzymatic targets to correlate structural changes with activity .

Regulatory and Environmental Considerations

Q. What documentation is required for regulatory compliance in preclinical studies?

- ICH guidelines : Include stability data (accelerated and long-term), impurity profiles, and toxicity reports.

- Environmental risk assessments : Address biodegradability and ecotoxicity per REACH regulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.